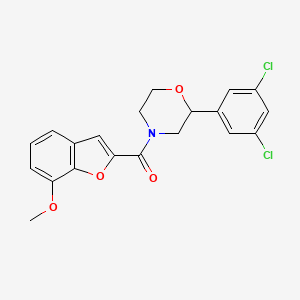![molecular formula C18H14Cl2N2O4 B6506814 2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine CAS No. 1421522-76-0](/img/structure/B6506814.png)
2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine (DCFOM) is a novel heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. DCFOM has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450, and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450, and has been shown to have a variety of biochemical and physiological effects. This compound has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for various cancers.
Wirkmechanismus
2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine has been shown to act as an inhibitor of several enzymes, including cytochrome P450. It has been shown to bind to the active site of the enzyme and block its activity, thereby preventing the enzyme from performing its function. Additionally, this compound has been shown to interact with other proteins, including proteins involved in signal transduction pathways, and has been shown to modulate the activity of these proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, and has been shown to interact with other proteins involved in signal transduction pathways. Additionally, this compound has been shown to have anti-inflammatory effects and has been shown to have potential therapeutic effects on various cancers.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can degrade over time.
Zukünftige Richtungen
The potential applications of 2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine are far-reaching and its use in scientific research is only beginning to be explored. Some potential future directions for this compound include its use as an inhibitor of other enzymes, as an anti-inflammatory agent, and as a potential treatment for various cancers. Additionally, further research into the mechanism of action of this compound and its biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into the synthesis of this compound could lead to improved methods for synthesizing the compound and could lead to improved stability of the compound.
Synthesemethoden
2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine has been synthesized through a multi-step reaction process. The first step involves the reaction of 2-(3,5-dichlorophenyl)-1,2-oxazole-3-carbonyl chloride with 5-amino-1,2-oxazole-3-carbonyl chloride in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the product from the first step with 4-chloro-2-furanmethanamine to form this compound.
Eigenschaften
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-12-6-11(7-13(20)8-12)17-10-22(3-5-25-17)18(23)14-9-16(26-21-14)15-2-1-4-24-15/h1-2,4,6-9,17H,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIWRACCKVJYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide](/img/structure/B6506743.png)
![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6506761.png)
![N-(3-methoxyphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6506764.png)
![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B6506765.png)
![2-(4-chlorophenoxy)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide](/img/structure/B6506775.png)
![(2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6506781.png)
![N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6506792.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6506800.png)
![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea](/img/structure/B6506803.png)

![N-(3-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6506816.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6506822.png)
![4-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6506833.png)
![N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6506839.png)